(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Description
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine is a cyclopropane-derived amine characterized by two fluorine atoms and two methyl groups on the cyclopropane ring. Its molecular formula is C₆H₁₁F₂N, with a monoisotopic mass of 135.08595 Da and an InChIKey of UTNUCECZJQCGGS-UHFFFAOYSA-N .
Properties
IUPAC Name |
(2,2-difluoro-3,3-dimethylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-5(2)4(3-9)6(5,7)8/h4H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUCECZJQCGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine generally follows strategies involving the construction of the difluorocyclopropane ring followed by introduction or transformation of the methanamine functional group. Key methods include:
- Cyclopropanation of suitable precursors with difluorinated reagents.
- Subsequent amination or reduction steps to yield the methanamine.
- Purification typically involves recrystallization or chromatographic techniques.
While direct literature on this exact compound is limited, related cyclopropylamine syntheses and fluorinated cyclopropane preparations provide a foundation.
Specific Synthetic Routes and Research Findings
Cyclopropane Ring Formation with Difluorination
A common approach to prepare 2,2-difluorocyclopropane derivatives involves the reaction of alkenes with difluorocarbene precursors or halogenated intermediates. According to patent literature, cyclopropane rings with 2,2-dichloro or difluoro substitutions can be formed by halogenation of suitable phenolic or alkene precursors followed by ring closure under controlled conditions (e.g., low temperature, use of chloroform or methylene dichloride as solvents).
Introduction of the Methanamine Group
The methanamine (-CH2NH2) moiety is typically introduced by reduction of nitriles or amides, or by substitution reactions on halogenated cyclopropane intermediates. For example, reduction of cyclopropyl nitriles with lithium aluminum hydride in tetrahydrofuran is a well-documented method to obtain cyclopropylmethanamines with high purity.
In the context of fluorinated cyclopropanes, careful control of reaction conditions is necessary to preserve the fluorine substituents during amination or reduction steps.
Purification and Characterization
Purification of the final amine product is commonly achieved by recrystallization from solvents such as hexane or carbon tetrachloride, or by chromatographic methods using silica gel columns with benzene/diethyl ether eluents. Characterization typically involves melting point determination, nuclear magnetic resonance (NMR) spectroscopy (notably proton and fluorine NMR), and infrared (IR) spectroscopy to confirm the presence of amine and fluorinated cyclopropane functionalities.
Data Table Summarizing Preparation Parameters
Additional Notes on Preparation
- The fluorination step is critical and requires careful handling to avoid defluorination or side reactions.
- The synthesis often involves multi-step sequences starting from simpler cyclopropyl precursors or aromatic compounds that are functionalized and cyclized.
- The amine hydrochloride salt form is frequently isolated for stability and ease of handling.
- Storage of the final product should be in a cool, dry place to maintain stability, as recommended for similar fluorinated amines.
Summary of Research and Patent Insights
- Patent US3948973 describes halogenation and cyclopropane ring formation methods relevant to difluorocyclopropyl derivatives, emphasizing controlled temperature and solvent conditions for high purity.
- Patent US4493844A illustrates reduction of nitriles to methanamines and subsequent functionalization, providing a model for preparing cyclopropylmethanamine derivatives with fluorinated substituents.
- Commercial suppliers (e.g., AK Scientific) provide (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride with purity above 95%, indicating established synthetic routes and quality assurance protocols.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms and the methanamine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce primary amines .
Scientific Research Applications
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine and related cyclopropane or amine-containing analogs:
Structural and Electronic Analysis
- Fluorine vs.
- Dimethyl Groups: The 3,3-dimethyl groups in the target compound introduce steric bulk, which could impede enzymatic degradation or enhance binding specificity in receptor interactions compared to non-methylated analogs .
- Ring Systems : Cyclopropane derivatives (e.g., target compound) offer conformational rigidity, while bicyclo[1.1.1]pentane derivatives () impose even greater strain, favoring applications in peptide mimetics . Benzodioxole-containing analogs () prioritize aromatic interactions, common in CNS-active drugs .
Biological Activity
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine, also known as its hydrochloride salt, has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by its difluorinated cyclopropyl moiety, which may influence its pharmacological profile. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and relevant case studies.
- Molecular Formula : C6H11F2N
- Molecular Weight : 135.085 g/mol
- CAS Number : 1955514-92-7
- SMILES Notation : CC1(C(C1(F)F)CN)C
The structure is notable for the presence of two fluorine atoms and a dimethyl group attached to a cyclopropyl ring, which may enhance its lipophilicity and receptor binding capabilities.
Synthesis
The synthesis of (2,2-difluoro-3,3-dimethylcyclopropyl)methanamine typically involves multi-step organic reactions. Initial steps often include the formation of the cyclopropyl framework followed by fluorination and amination processes. The detailed synthetic pathway can be complex and requires careful control of reaction conditions to yield the desired product with high purity.
Pharmacological Profile
Research indicates that (2,2-difluoro-3,3-dimethylcyclopropyl)methanamine exhibits a range of biological activities:
- Neuropharmacological Effects : Preliminary studies suggest potential effects on neurotransmitter systems. The compound may interact with serotonin and dopamine receptors, indicating a possible role in mood regulation and neuroprotection.
- Toxicological Profile : According to PubChem data, the compound is classified as harmful if swallowed and can cause skin irritation . These safety profiles necessitate caution in handling and application.
Case Studies
Comparative Analysis
The following table summarizes the biological activities of (2,2-difluoro-3,3-dimethylcyclopropyl)methanamine compared to structurally similar compounds:
| Compound Name | Neuropharmacological Activity | Toxicity Level | Insecticidal Potential |
|---|---|---|---|
| (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine | Moderate | Harmful if swallowed | Unknown |
| 1-(Trifluoromethyl)cyclobutylmethanamine | High | Moderate | Yes |
| 3-(Difluoromethyl)cyclobutan-1-amine | Low | Low | Yes |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for (2,2-difluoro-3,3-dimethylcyclopropyl)methanamine, and how do reaction conditions influence yield?
- Methodology : Cyclopropanation is a key step, often involving [2+1] cycloaddition of difluorocarbenes to alkenes. For example, describes the synthesis of a related cyclopropane derivative using dibromo precursors and peroxytrifluoroacetic acid oxidation. For the target compound, fluorinated carbene precursors (e.g., CHF₂ generated from halocarbons) could react with 3,3-dimethylcyclopropene. Reaction temperature, solvent polarity, and catalyst choice (e.g., copper or palladium) critically affect regioselectivity and yield. Post-synthetic steps may include amine functionalization via reductive amination or Gabriel synthesis .
Q. Which spectroscopic techniques are most effective for characterizing (2,2-difluoro-3,3-dimethylcyclopropyl)methanamine?
- Methodology :
- ¹⁹F NMR : To confirm difluoro substitution and assess electronic environment (δ ~ -120 to -140 ppm for CF₂ groups).
- ¹H NMR : Cyclopropane protons resonate between δ 1.0–2.5 ppm, with splitting patterns indicating ring strain and substituent effects. Methanamine protons appear near δ 2.5–3.5 ppm.
- IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ or cyclopropane ring cleavage) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced stability or biological activity?
- Methodology :
- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, highlights how difluoromethoxy groups enhance stability via electron-withdrawing effects.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or membranes) to identify structural modifications (e.g., adding polar substituents) that improve binding affinity.
- QSAR Models : Correlate substituent effects (e.g., fluorine position, cyclopropane strain) with experimental data (e.g., cytotoxicity, solubility) to prioritize synthetic targets .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Systematic Replication : Control variables like purity (≥95%, per ), solvent (DMSO vs. aqueous buffers), and cell lines (e.g., A549 vs. HeLa in ).
- Meta-Analysis : Compare datasets across studies to identify outliers. For example, discrepancies in cytotoxicity could stem from impurity interference or assay protocols (MTT vs. ATP-based).
- Advanced Analytics : Use LC-MS/MS to verify compound integrity in biological matrices and rule out degradation artifacts .
Q. What strategies mitigate cyclopropane ring strain during functionalization reactions?
- Methodology :
- Protective Group Chemistry : Temporarily mask the amine (e.g., as a Boc-carbamate) to prevent unwanted ring-opening during electrophilic substitutions.
- Low-Temperature Reactions : Perform acylations or alkylations at ≤0°C to minimize strain-induced reactivity.
- Ring-Stabilizing Additives : Use Lewis acids (e.g., BF₃·OEt₂) to delocalize electron density and reduce ring strain during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
